molecular formula C15H22ClNO3S B344688 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine CAS No. 898655-62-4

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine

Cat. No. B344688
CAS RN: 898655-62-4
M. Wt: 331.9g/mol
InChI Key: DDLPVCAXJYNXBA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-methylpiperidine, also known as CES-101, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a unique mechanism of action that may be useful in treating various neurological disorders.

Scientific Research Applications

Catalytic Processes and Synthesis

Piperidine derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such processes are crucial for synthesizing carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, showing the versatility of piperidine compounds in facilitating complex organic reactions under mild conditions (Takács et al., 2014).

Antibacterial Agents

Sulfamoyl and piperidine functionalities have been combined to synthesize new derivatives with valuable antibacterial properties. The development of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives illustrates the potential of such compounds in contributing to the discovery of new antibacterial agents, showing promise against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Pharmaceutical Research

In pharmaceutical research, the synthesis and pharmacological screening of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazole cores have been explored. These studies aim to discover new compounds with antibacterial and enzyme inhibitory activities, highlighting the therapeutic potential of piperidine-based sulfonamide derivatives in addressing health-related challenges (Aziz‐ur‐Rehman et al., 2017).

properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-4-20-14-9-11(2)13(16)10-15(14)21(18,19)17-8-6-5-7-12(17)3/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPVCAXJYNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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